molecular formula C18H22N6O2 B2904604 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 899730-12-2

2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2904604
Numéro CAS: 899730-12-2
Poids moléculaire: 354.414
Clé InChI: ZAEYFAQIKWPNTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline features a triazolopyrimidine core fused to a tetrahydroisoquinoline scaffold. Key structural attributes include:

  • Triazolopyrimidine moiety: A bicyclic heterocycle with a 1,2,3-triazole ring fused to a pyrimidine ring, substituted at position 3 with an ethyl group.
  • Tetrahydroisoquinoline moiety: A partially saturated isoquinoline system with methoxy groups at positions 6 and 7 and a methyl group at position 1. This hybrid structure combines the electron-rich aromaticity of triazolopyrimidine with the conformational flexibility and alkaloid-like properties of tetrahydroisoquinoline.

Propriétés

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-5-24-18-16(21-22-24)17(19-10-20-18)23-7-6-12-8-14(25-3)15(26-4)9-13(12)11(23)2/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEYFAQIKWPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC4=CC(=C(C=C4C3C)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline remain largely unexplored. It’s possible that it could interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified.

Activité Biologique

The compound 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure that includes a triazolo-pyrimidine moiety and a tetrahydroisoquinoline framework. The presence of these functional groups is significant as they are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds containing the 1,2,3-triazole scaffold exhibit promising anticancer activity. For instance:

  • Mechanism of Action : Compounds with a similar triazole structure have been shown to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and subsequent activation of caspases involved in the apoptotic pathway .
  • Case Study : A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, showcasing significant potency compared to conventional treatments . This suggests that the triazolo-pyrimidine structure may enhance cytotoxic effects against cancer cells.

Anticonvulsant Activity

The triazole nucleus has also been explored for anticonvulsant properties:

  • Evaluation : Compounds derived from triazoles were evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). Some derivatives exhibited notable protective effects at specific dosages, indicating their potential as anticonvulsant agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, these compounds can effectively halt the proliferation of cancer cells.
  • Interaction with Biological Macromolecules : The unique structural components allow for interactions with proteins and nucleic acids, modulating their functions and influencing cellular pathways involved in growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValueMechanism of Action
Anticancer1,2,3-Triazole-containing hybrids0.43 µMInduction of apoptosis via ROS accumulation
AnticonvulsantTriazole derivativesVariesProtection against PTZ-induced seizures
Enzyme InhibitionCDK2 inhibitorsVariesInhibition of cell cycle progression

Comparaison Avec Des Composés Similaires

Comparison with Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

Property Target Compound Compound from
Core Structure Triazolo[4,5-d]pyrimidine Imidazo[1,2-a]pyridine
Substituents Ethyl, methoxy, methyl Nitrophenyl, phenethyl, cyano, ester groups
Molecular Formula C20H24N6O2 C29H27N5O6
Molecular Weight 388.45 g/mol 541.56 g/mol
Physical Properties Not provided Yellow solid, m.p. 243–245°C

Key Differences :

  • The imidazopyridine core in ’s compound introduces a ketone group and a fully saturated ring system, contrasting with the unsaturated triazolopyrimidine in the target compound.
  • The nitro and cyano groups in ’s compound are strong electron-withdrawing substituents, which may enhance reactivity in electrophilic substitutions compared to the electron-donating methoxy groups in the target compound .

Comparison with 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,N,N-dimethyl- ()

Property Target Compound Compound from
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
Substituents Ethyl, methoxy, methyl Dimethylamine
Molecular Formula C20H24N6O2 C6H8N6
Molecular Weight 388.45 g/mol 164.17 g/mol
Physical Properties Not provided Density: 1.56 g/cm³, b.p. 237°C

Key Differences :

  • The dimethylamine substituent in ’s compound likely increases aqueous solubility due to its polar nature, whereas the methoxy and ethyl groups in the target compound may enhance lipophilicity and membrane permeability.

Implications of Substituent Variations

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) vs. nitro/cyano groups () influence electronic properties, affecting reactivity and intermolecular interactions.
  • Lipophilicity : The ethyl and methoxy groups in the target compound may improve blood-brain barrier penetration relative to the polar dimethylamine in .
  • Steric Effects: The tetrahydroisoquinoline scaffold in the target compound introduces steric hindrance, which could modulate selectivity in enzyme-binding interactions.

Q & A

Q. What are the common synthetic routes for preparing this triazolopyrimidine-isoquinoline hybrid compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of azides with substituted pyrimidine precursors under controlled temperature (60–80°C) .
  • Step 2 : Functionalization of the isoquinoline moiety using alkylation or methoxylation reactions, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .
  • Step 3 : Coupling the two fragments via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Critical parameters: Solvent polarity (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : Assigning peaks for the triazole (δ 8.1–8.3 ppm), pyrimidine (δ 6.5–7.0 ppm), and isoquinoline methoxy groups (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolving the fused triazolopyrimidine-isoquinoline framework (space group P2₁/c, unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) .
  • HPLC-MS : Confirming purity (>95%) and molecular weight (e.g., [M+H]⁺ = 437.2) .

Q. What experimental strategies are used to assess solubility and stability in aqueous buffers?

  • Solubility profiling : Shake-flask method with HPLC quantification in PBS (pH 7.4) or DMSO/PBS mixtures .
  • Stability studies : Incubation at 37°C for 24–72 hrs, monitoring degradation via UV-Vis spectroscopy (λ = 260–280 nm) .
  • Computational tools: LogP calculations (e.g., ChemAxon) to predict partition coefficients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace the 3-ethyl group on the triazole with bulkier alkyl chains (e.g., propyl, isopropyl) to enhance hydrophobic interactions with target proteins .
  • Isoquinoline modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 6,7-dimethoxy positions to improve metabolic stability .
  • Data-driven design : Use molecular docking (AutoDock Vina) to prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines?

  • Enzyme inhibition profiling : Test against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays. Discrepancies may arise from off-target effects (e.g., IC₅₀ variability: 0.5 μM in HeLa vs. 2.1 μM in MCF-7) .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsomal incubates to identify CYP450-mediated oxidation of the methoxy groups .
  • Membrane permeability : Caco-2 monolayer assays to correlate transepithelial electrical resistance (TEER) with cellular uptake .

Q. How to resolve conflicting crystallographic and computational structural models?

  • X-ray vs. DFT geometry : Compare bond lengths (e.g., C-N triazole: 1.32 Å experimental vs. 1.30 Å calculated) and torsional angles (<5° deviation acceptable) .
  • Dynamic behavior : Perform molecular dynamics (MD) simulations (GROMACS) to assess flexibility of the tetrahydroisoquinoline ring .

Q. What strategies mitigate toxicity while maintaining target selectivity?

  • In vitro toxicity screening : MTT assays on HEK293 cells to establish selectivity indices (e.g., IC₅₀ > 50 μM for non-target cells vs. <1 μM for cancer cells) .
  • Prodrug design : Mask the 3-ethyl group with ester linkages (e.g., acetyl) for pH-sensitive release in tumor microenvironments .

Q. How to validate computational predictions of pharmacokinetic properties?

  • In silico ADMET : Use SwissADME to predict BBB permeability (TPSA < 90 Ų) and CYP inhibition (probability < 0.7) .
  • In vivo validation : Administer radiolabeled compound (³H or ¹⁴C) to Sprague-Dawley rats, followed by LC-MS/MS quantification in plasma and tissues .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., exact temperature ramps, inert gas purging) to minimize batch-to-batch variability .
  • Data contradiction analysis : Apply multivariate statistics (PCA or PLS) to reconcile divergent bioactivity or stability results .
  • Ethical reporting : Disclose all synthetic yields, failed attempts, and raw spectral data in supplementary materials .

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